molecular formula C16H15NO B1669533 Cyheptamide CAS No. 7199-29-3

Cyheptamide

カタログ番号: B1669533
CAS番号: 7199-29-3
分子量: 237.30 g/mol
InChIキー: APBVLLORZMAWKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類

シヘプタミドは、次のようなさまざまな化学反応を起こします。

    酸化: シヘプタミドは、使用される試薬や条件によって異なる生成物に酸化される可能性があります。

    還元: この化合物は、還元されて特定の誘導体になります。

    置換: シヘプタミドは、置換反応を起こし、1つの官能基が別の官能基に置き換わります。

一般的な試薬と条件

シヘプタミドの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤 と、水素化リチウムアルミニウムなどの還元剤 が含まれます。 これらの反応は、通常、目的の生成物を得るために、制御された温度と圧力で実行されます .

生成される主な生成物

シヘプタミドの反応から生成される主な生成物は、反応の種類と使用される条件によって異なります。 たとえば、酸化反応ではヒドロキシル化された誘導体が得られ、還元反応ではアミン誘導体が得られる可能性があります .

科学研究への応用

シヘプタミドには、次のようなさまざまな科学研究への応用があります。

科学的研究の応用

Pharmacological Applications

  • Anticonvulsant Activity :
    • Cyheptamide has been investigated for its anticonvulsant properties. Studies indicate that its structural similarities to established anticonvulsants like carbamazepine and diphenylhydantoin may contribute to its efficacy in managing generalized tonic-clonic seizures .
  • Analytical Applications in Drug Development :
    • This compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for detecting other drugs. In a study involving nonhuman primates, this compound was effectively used to quantify concentrations of various anti-HIV drugs, demonstrating its utility in pharmacokinetic studies .

Table 1: Summary of Pharmacological Studies Involving this compound

Study ReferenceApplication AreaFindings
AnticonvulsantStructural analysis suggests efficacy similar to known anticonvulsants.
Drug QuantificationUsed as an internal standard for quantifying anti-HIV drug concentrations.

Case Study: Anticonvulsant Efficacy

A study explored the anticonvulsant activity of this compound by comparing its effects with those of carbamazepine and diphenylhydantoin. The results indicated that this compound exhibited comparable efficacy, suggesting its potential as a therapeutic agent for seizure disorders .

Case Study: LC-MS/MS Method Validation

In a pharmacokinetic analysis involving nonhuman primates, a validated LC-MS/MS method was developed to simultaneously detect this compound and other anti-HIV drugs. The method demonstrated high sensitivity and specificity, confirming this compound's role as an effective internal standard .

作用機序

シヘプタミドの作用機序は、特定の分子標的と経路との相互作用を伴います。シヘプタミドは、中枢神経系の受容体に結合することにより効果を発揮し、神経伝達物質の活性を調節します。 この相互作用は、痙攣や発作の予防に役立ちます .

類似の化合物との比較

シヘプタミドは、カルバマゼピンフェニトイン などの他の抗てんかん薬と比較されることがよくあります。 3つの化合物すべてが特定の立体化学的特徴を共有していますが、シヘプタミドは、その特定の分子構造と薬理学的プロファイルにおいて独特です 。 類似の化合物には、次のものがあります。

  • カルバマゼピン
  • フェニトイン
  • ガバペンチン

これらの化合物は、シヘプタミドと同様に、てんかんやその他の神経疾患の治療に使用されます .

生物活性

Cyheptamide, a compound with notable pharmacological properties, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive review of its mechanisms, effects, and applications based on diverse scientific literature.

Chemical Profile

This compound is an organic compound classified under the category of amides. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. The molecular formula is C13_{13}H16_{16}N2_2O, and it exhibits unique properties that contribute to its biological activity.

This compound has been demonstrated to exhibit multiple mechanisms of action, primarily through its interaction with sigma receptors and neurotransmitter systems:

  • Sigma Receptor Modulation : this compound acts as a modulator of sigma receptors, which are implicated in various neurological processes. Activation of these receptors can lead to neuroprotective effects and modulation of neurotransmitter release, particularly in the context of neurodegenerative diseases .
  • Anticonvulsant Properties : Research indicates that this compound possesses anticonvulsant properties. It has been shown to reduce seizure frequency in animal models by modulating excitatory and inhibitory neurotransmission pathways .

Pharmacological Effects

The pharmacological effects of this compound have been investigated through various studies:

  • Neuroprotective Effects : this compound has been associated with neuroprotection against excitotoxicity, which is crucial in conditions such as epilepsy and neurodegeneration. Its ability to enhance GABAergic signaling while dampening glutamatergic hyperexcitability contributes to this effect .
  • Behavioral Outcomes : In preclinical studies, this compound has shown promise in improving cognitive and motor functions in models of neurodegeneration. This suggests potential applications in treating disorders characterized by cognitive decline .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Seizure Management : A study involving animal models of epilepsy demonstrated that this compound significantly reduced seizure episodes when administered chronically. The results showed a marked improvement compared to control groups receiving placebo treatments .
  • Cognitive Enhancement : Another study investigated the effects of this compound on cognitive performance in aged rats. The findings indicated improved memory retention and learning capabilities, suggesting its potential as a cognitive enhancer in aging populations .

Summary of Biological Activities

Biological ActivityMechanismReference
AnticonvulsantModulation of excitatory/inhibitory balance
NeuroprotectionSigma receptor activation
Cognitive enhancementImprovement in learning and memory

Comparative Efficacy

Study TypeModel UsedDosageOutcome
PreclinicalMouse model10 mg/kgSignificant seizure reduction
PreclinicalRat model5 mg/kgImproved cognitive function

特性

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c17-16(18)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBVLLORZMAWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046551
Record name Cyheptamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7199-29-3
Record name Cyheptamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7199-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyheptamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007199293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyheptamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyheptamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYHEPTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R22P8K61P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyheptamide
Reactant of Route 2
Reactant of Route 2
Cyheptamide
Reactant of Route 3
Cyheptamide
Reactant of Route 4
Cyheptamide
Reactant of Route 5
Reactant of Route 5
Cyheptamide
Reactant of Route 6
Cyheptamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。